

physical and chemical properties of 2,6-Dithiopurine

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2,6-Dithiopurine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dithiopurine** (DTP), a molecule of significant interest in chemoprevention and drug development. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic carcinogens.

Core Properties of 2,6-Dithiopurine

2,6-Dithiopurine, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural modification imparts unique chemical reactivity, making it a subject of extensive research.

Physical Properties

The key physical properties of **2,6-Dithiopurine** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Source
Molecular Formula	C5H4N4S2	ChemScene
Molecular Weight	184.25 g/mol	ChemScene
Appearance	Pale yellow powder	ChemicalBook
Melting Point	>350 °C (decomposes)	ChemicalBook
Solubility	Slightly soluble in water and ethanol. Soluble in DMSO and DMF.	ChemicalBook, Cayman Chemical
рКа	6.77 ± 0.20 (predicted)	ChemicalBook

Chemical Properties

2,6-Dithiopurine's chemical behavior is largely dictated by the presence of its two thiol groups, which are nucleophilic. This characteristic is central to its biological activity.

Property	Description	Source
Chemical Name	1H-Purine-2,6(3H,9H)-dithione	ChemicalBook
CAS Number	5437-25-2	ChemicalBook
Reactivity	Acts as a "soft" nucleophile, readily reacting with "soft" electrophiles.[1][2][3]	Chemical Research in Toxicology
Stability	Store in a dry, sealed container at 2-8°C.	ChemicalBook

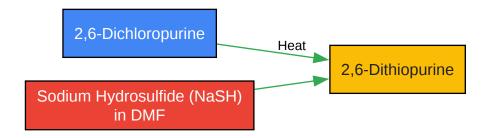
Synthesis and Experimental Protocols Synthesis of 2,6-Dithiopurine

A common and effective method for the synthesis of **2,6-Dithiopurine** involves the nucleophilic substitution of **2,6-dichloropurine** with a sulfur source. While a specific detailed protocol for **2,6-**



Dithiopurine was not found in the search results, a general procedure can be adapted from the synthesis of other thiopurines.[4]

Reaction Scheme:



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Figure 1: Synthesis of 2,6-Dithiopurine.

Experimental Protocol:

- Dissolution: Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
- Addition of Sulfur Source: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.
- Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture and pour it into ice water.
- Precipitation: Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to precipitate the 2,6-Dithiopurine.
- Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified product.

Analytical Characterization



Accurate characterization of **2,6-Dithiopurine** is crucial for research and development. The following are standard analytical techniques and protocols adapted from methods used for similar thiopurine compounds.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reversed-phase HPLC method can be employed for the purity assessment and quantification of **2,6-Dithiopurine**.

Protocol:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 340-350 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for **2,6-Dithiopurine** was not explicitly found, the expected chemical shifts can be inferred based on the purine structure.

- ¹H NMR: Expected signals would include a proton at the C8 position of the purine ring and exchangeable protons from the N-H and S-H groups.
- ¹³C NMR: Expected signals would correspond to the five carbon atoms of the purine ring,
 with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.



- Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for thiopurines.
- Expected m/z: The deprotonated molecule [M-H]⁻ would be observed at approximately 183.0 m/z.

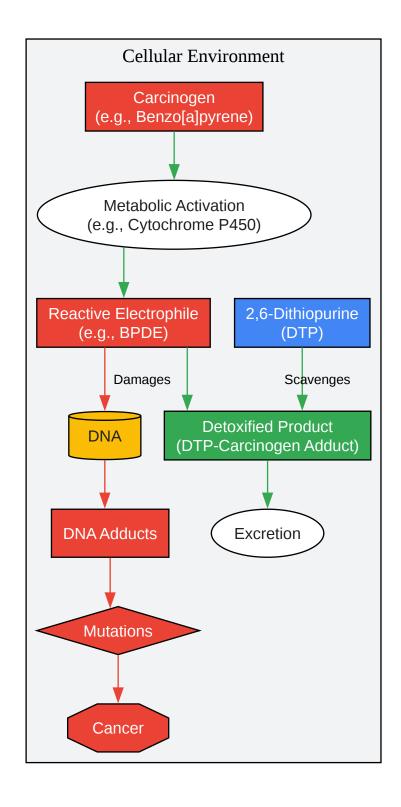
Mechanism of Action and Signaling Pathways

The primary mechanism of action for **2,6-Dithiopurine** as a chemopreventive agent is its ability to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies harmful electrophiles before they can interact with and damage cellular macromolecules like DNA.

Scavenging of Electrophilic Carcinogens

Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially cancer. **2,6-Dithiopurine**, with its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide - BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological targets.





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Figure 2: Chemopreventive Mechanism of **2,6-Dithiopurine**.

Metabolism of 2,6-Dithiopurine



In vivo, **2,6-Dithiopurine** is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid (DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-mercaptopurine.



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Figure 3: Metabolic Activation of **2,6-Dithiopurine**.

Conclusion

2,6-Dithiopurine is a promising molecule with well-defined physical and chemical properties that underpin its potent chemopreventive activity. Its mechanism of action, centered on the nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research and development of **2,6-Dithiopurine** as a potential agent in cancer prevention and therapy.

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